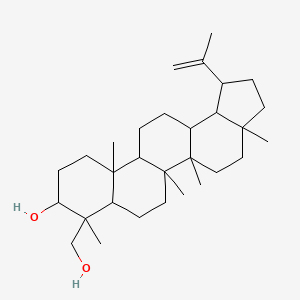

Lup-20(29)-Ene-3bate,23-Diol

説明

特性

IUPAC Name |

8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCPTXGFYWKJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Lup-20(29)-ene-3β,23-diol: A Comprehensive Technical Guide on Natural Sources, Isolation Methodologies, and Pharmacological Potential

Executive Summary

In the landscape of modern pharmacognosy and drug discovery, pentacyclic triterpenoids represent a highly privileged scaffold. Among these, Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) has emerged as a structurally unique and biologically significant lupane-type triterpene. Characterized by its dual hydroxylation and terminal isopropenyl group, this compound exhibits potent anti-tumor and anti-inflammatory properties[1]. This whitepaper provides an in-depth technical analysis of its phytochemical origins, biosynthetic pathways, and the orthogonal chromatographic methodologies required to isolate it at >98% purity for preclinical evaluation.

Chemical Architecture and Physicochemical Properties

Lup-20(29)-ene-3β,23-diol belongs to the lupane class of pentacyclic triterpenes. Its structural distinctiveness arises from the specific functionalization of the core skeleton:

-

Molecular Formula : C₃₀H₅₀O₂

-

Molecular Weight : 442.72 g/mol

-

Structural Features : The molecule features a standard lupane pentacyclic core with an isopropenyl group at C-20(29). Crucially, it possesses two hydroxyl groups: a secondary hydroxyl at the C-3 (beta) position and a primary hydroxyl at the C-23 position[2].

-

SMILES : C[C@]12[C@]3([C@@]4((CC4)CO)([H])CC2)C)([H])[C@]5([H])(CC[C@H]5C(C)=C)CC3)C[1].

The addition of the C-23 hydroxyl group slightly increases the molecule's hydrophilicity and topological polar surface area (TPSA) compared to its precursor, lupeol. This modification significantly alters its binding affinity to biological targets and dictates the specific chromatographic conditions required for its isolation.

Phytochemical Origins & Natural Sources

Lup-20(29)-ene-3β,23-diol is synthesized across diverse plant families, often acting as a phytoalexin or structural resin component. Key botanical sources include:

-

Bursera simaruba (Burseraceae) : Native to the Americas, the resin of this tree is a prolific source of lupane-type triterpenes. Extensive NMR and MS analyses of the chloroform extract of B. simaruba resin first confirmed the presence of this specific diol alongside lupeol and epiglutinol[2].

-

Bursera copallifera (Burseraceae) : Found in Mexican copal resin, the compound is extracted via dichloromethane and is associated with the resin's traditional anti-inflammatory uses[3].

-

Cratoxylum formosum (Hypericaceae) : An Asian medicinal herb where the compound is isolated from the aerial parts, contributing to the plant's antioxidant and cytotoxic profile[4].

-

Hygrophila schulli (Acanthaceae) : A wetland plant used in traditional medicine. Methanolic extraction of the whole plant yields Lup-20(29)-ene-3β,23-diol alongside stigmasterol, demonstrating its presence beyond woody resins[5].

-

Chaenomeles sinensis (Rosaceae) : The twigs and fruits of the Chinese quince contain this compound, where it has been identified as an active anti-tumor promoting constituent[1].

Biosynthesis of Lupane Triterpenoids

The biosynthesis of Lup-20(29)-ene-3β,23-diol follows the classical mevalonate pathway, culminating in the cyclization of 2,3-oxidosqualene. The generation of the lupane skeleton requires a specific conformational folding (chair-chair-chair-boat) mediated by oxidosqualene cyclases (OSCs). Following the formation of lupeol, highly specific Cytochrome P450 monooxygenases catalyze the hydroxylation at the C-23 methyl group to yield the final diol.

Biosynthetic pathway of Lup-20(29)-ene-3β,23-diol from squalene via lupeol intermediate.

Standardized Isolation and Purification Protocol

To isolate Lup-20(29)-ene-3β,23-diol for high-throughput screening or structural validation, researchers must employ an orthogonal purification strategy. The following protocol is engineered to ensure maximum yield and >98% purity by exploiting specific physicochemical differentials.

Phase 1: Matrix Disruption & Primary Extraction

-

Preparation : Pulverize 500 g of air-dried plant matrix (e.g., Bursera resin or Hygrophila whole plant) to a fine powder (40-mesh) to maximize the solvent-contact surface area.

-

Maceration : Suspend the biomass in 2.5 L of Methanol (MeOH) or Dichloromethane (DCM) for 72 hours at 25°C.

-

Filtration : Filter the extract through Whatman No. 1 paper and concentrate in vacuo at 40°C to yield a crude viscous extract.

Phase 2: Liquid-Liquid Partitioning (Defatting)

-

Suspension : Resuspend the crude extract in 500 mL of distilled water.

-

Non-Polar Partitioning : Extract sequentially with 3 × 500 mL of n-hexane.

-

Causality: This critical pre-analytical step strips the matrix of highly lipophilic waxes, unfunctionalized sterols, and chlorophylls. If left in the matrix, these compounds would irreversibly bind to the silica stationary phase and severely degrade column efficiency and resolution[3].

-

-

Target Enrichment : Partition the remaining aqueous layer with 3 × 500 mL of Ethyl Acetate (EtOAc). The EtOAc fraction concentrates the intermediate-polarity triterpenoids. Evaporate to dryness.

Phase 3: Chromatographic Resolution (Normal-Phase CC)

-

Column Packing : Slurry-pack a glass column with 165 g of normal-phase silica gel (230–400 mesh) using n-hexane.

-

Gradient Elution : Dry-load the EtOAc fraction and elute using a step gradient of n-hexane:ethyl acetate (from 95:5 to 50:50, v/v).

-

Causality: Normal-phase chromatography leverages differential hydrogen-bonding capacities. Because Lup-20(29)-ene-3β,23-diol possesses an additional primary hydroxyl group at C-23 compared to lupeol, it exhibits stronger dipole-dipole interactions with the silanol groups on the stationary phase. Consequently, it requires a higher dielectric mobile phase and elutes later in the gradient (typically around 80:20 Hexane:EtOAc)[3].

-

Phase 4: Preparative HPLC Polishing

-

Setup : Utilize a preparative reversed-phase HPLC system (C18 column, 250 × 21.2 mm, 5 μm).

-

Isocratic Elution : Run an isocratic mobile phase of Acetonitrile:Water (95:5) at a flow rate of 0.5 mL/min (scaled appropriately for prep columns).

-

Causality: Reversed-phase HPLC provides orthogonal separation based on hydrophobic surface area rather than polar functional groups. This ensures the complete removal of structurally isomeric triterpenes (e.g., ursane or oleanane derivatives like α-amyrin) that often co-elute in normal-phase chromatography[3].

-

-

Detection : Monitor at 210 nm. Collect the target peak and lyophilize to obtain the pure compound (>98% purity).

Step-by-step downstream processing and orthogonal chromatographic isolation workflow.

Pharmacological Profile & Drug Development Potential

The structural nuances of Lup-20(29)-ene-3β,23-diol translate to targeted biological activities, making it a compound of interest for novel therapeutic scaffolds:

-

Oncology : The compound has demonstrated significant anti-tumor promoting activity. In in vitro models utilizing JB6 mouse epidermal cells, it acts as a potent inhibitor of tumor promotion pathways, positioning it as a candidate for chemopreventive drug development[1].

-

Inflammation & Immunology : Lupane-derived pentacyclic triterpenoids isolated from Bursera resins exhibit profound anti-inflammatory and antioxidative effects. Mechanistically, these compounds attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while inhibiting changes in vascular permeability induced by histamine and prostaglandins[3].

Quantitative Data & Source Comparison

The following table summarizes the primary botanical sources, extraction parameters, and associated bioactivity models for Lup-20(29)-ene-3β,23-diol.

| Plant Species | Family | Primary Plant Part | Optimal Extraction Solvent | Primary Bioactivity / Model |

| Bursera simaruba | Burseraceae | Resin / Bark | Chloroform / Methanol | Anti-tumor, Anti-viral |

| Bursera copallifera | Burseraceae | Copal Resin | Dichloromethane | Anti-inflammatory, Antioxidant |

| Chaenomeles sinensis | Rosaceae | Twigs / Fruits | Ethanol | Anti-tumor (JB6 epidermal cells) |

| Cratoxylum formosum | Hypericaceae | Aerial Herbs | Methanol | Cytotoxicity, Antioxidant |

| Hygrophila schulli | Acanthaceae | Whole Plant | Methanol | Antimicrobial, Cytotoxic |

References

-

A New Triterpene from the Resin of Bursera simaruba . Journal of Natural Products (ACS Publications). Available at:[Link]

-

Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera . PubMed Central (PMC). Available at:[Link]

-

Sterol and triterpenoids from Hygrophila schulli Buch.-Ham . ResearchGate. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lup-20(29)-ene-3bate,23-diol | CAS:163060-07-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

Biosynthesis Pathway of Lupane-Type Triterpenoids: A Comprehensive Technical Guide

Executive Summary

Lupane-type triterpenoids—most notably lupeol, betulin, and betulinic acid—are pentacyclic compounds renowned for their broad-spectrum pharmacological properties, including potent anti-tumor, anti-viral, and anti-inflammatory activities. Historically, the pharmaceutical supply chain relied on low-yield extraction from the bark of birch trees (Betula species). However, as of 2026, the paradigm has decisively shifted toward microbial cell factories. This whitepaper provides an in-depth mechanistic analysis of the lupane-type triterpenoid biosynthesis pathway, detailing the enzymatic core, metabolic engineering strategies in yeast, and self-validating experimental protocols required for pathway elucidation and drug development.

Mechanistic Overview of the Biosynthetic Pathway

The biosynthesis of lupane-type triterpenoids is a complex, multi-step enzymatic cascade that bridges primary carbon metabolism with specialized secondary metabolite production.

-

Precursor Generation : The pathway initiates in the cytosol, where Acetyl-CoA is converted through the Mevalonate (MVA) pathway into the universal five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1].

-

Chain Elongation : Prenyltransferases condense these units into the 15-carbon farnesyl pyrophosphate (FPP).

-

Squalene Synthesis & Epoxidation : Squalene synthase (SQS/ERG9) catalyzes the head-to-head condensation of two FPP molecules to form the 30-carbon squalene. Subsequently, squalene epoxidase (SQE/ERG1) oxidizes squalene to 2,3-oxidosqualene, the critical branch-point metabolite for all cyclic triterpenoids[2].

-

Cyclization : Oxidosqualene cyclases (OSCs), specifically Lupeol Synthase (LUS), protonate and fold 2,3-oxidosqualene into a chair-chair-chair-boat conformation, yielding the dammarenyl cation. A series of ring expansions and rearrangements ultimately form the pentacyclic lupeol scaffold[3].

-

Sequential Oxidation : The C-28 position of lupeol undergoes three successive oxidations catalyzed by Cytochrome P450 monooxygenases (CYPs), transitioning from lupeol to betulin, then betulinic aldehyde, and finally betulinic acid[3].

Biosynthetic pathway of betulinic acid from Acetyl-CoA.

Enzymatic Core: Catalysts and Kinetics

The transition from endogenous yeast sterol metabolism to heterologous lupane triterpenoid production relies on the precise expression of plant-derived enzymes.

The Role of Cytochrome P450s and Reductases

The oxidation of lupeol is the most significant bottleneck in heterologous production. CYP716A12, isolated from Medicago truncatula, has been identified as a highly efficient, multifunctional C-28 oxidase capable of driving the entire three-step oxidation from lupeol to betulinic acid[3].

Causality in Enzyme Pairing : CYPs are heme-thiolate proteins that cannot function in isolation; they strictly require electron transfer from NADPH to activate molecular oxygen. Therefore, a cognate Cytochrome P450 Reductase (CPR), such as ATR1 from Arabidopsis thaliana, must be co-expressed to serve as the redox partner[1]. Without sufficient CPR coupling, the pathway stalls at intermediate stages (betulin or betulinic aldehyde), leading to incomplete conversion and cellular toxicity.

Table 1: Key Enzymes in Lupane Triterpenoid Biosynthesis

| Enzyme | Source Organism | Primary Function |

| Squalene Synthase (ERG9) | S. cerevisiae / Y. lipolytica | Condenses two FPP molecules into squalene. |

| Squalene Epoxidase (ERG1) | S. cerevisiae / Y. lipolytica | Oxidizes squalene to 2,3-oxidosqualene. |

| Lupeol Synthase (LUS) | Arabidopsis thaliana | Cyclizes 2,3-oxidosqualene to the lupeol scaffold. |

| CYP716A12 | Medicago truncatula | Multifunctional C-28 oxidase (Lupeol → Betulinic Acid). |

| ATR1 (CPR) | Arabidopsis thaliana | Essential redox partner; transfers electrons from NADPH to CYP. |

Metabolic Engineering & Heterologous Expression

Microbial cell factories, specifically Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are the premier chassis for triterpenoid production.

Multimodular Engineering Strategies

To achieve industrially relevant titers, researchers employ multimodular metabolic engineering:

-

MVA Pathway Upregulation : Overexpression of truncated HMG-CoA reductase (tHMG1) removes the primary rate-limiting step of the MVA pathway, flooding the cell with IPP/DMAPP precursors[1].

-

Organelle Engineering : In S. cerevisiae, deletion of the PAH1 gene (encoding phosphatidate phosphatase) impairs neutral lipid biosynthesis and triggers endoplasmic reticulum (ER) proliferation. Because CYPs are membrane-bound, an expanded ER provides a larger surface area for enzyme anchoring and mitigates the toxicity of hydrophobic triterpenoid accumulation[2].

-

Cofactor Supply : Engineering the pentose phosphate pathway to increase the intracellular NADPH pool directly enhances the catalytic efficiency of the CYP/CPR module[1].

Table 2: Comparative Heterologous Production Titers

| Host Strain | Key Genetic Modifications | Target Product | Reported Titer |

| S. cerevisiae BA6Δ | LUS/CYP/CPR expression; PAH1 deletion | Total Triterpenoids | ~6.0 g/L |

| Y. lipolytica YLJCC56 | Overexpression of ERG1, ERG9, HMG1, CYP/CPR | Betulinic Acid | 51.87 mg/L |

| S. cerevisiae WAT11 | Co-expression of BPLO and ATR1 | Betulinic Acid | 0.16 mg/L/OD600 |

Experimental Protocols for Pathway Elucidation & Validation

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes built-in controls to confirm causality and eliminate false positives during pathway reconstruction.

Step-by-Step Methodology

1. Vector Assembly and Genomic Integration

-

Action : Clone codon-optimized LUS, CYP716A12, and ATR1 into integrative vectors targeting the HO or Ty loci of the yeast genome.

-

Causality : Genomic integration is strictly prioritized over episomal (plasmid-based) expression. Plasmids are prone to segregational instability during the extended fed-batch fermentations required for secondary metabolite production. Integration ensures uniform genetic stability and consistent metabolic flux across the population.

2. Strain Cultivation and Induction

-

Action : Culture the engineered strain in defined minimal media. Use a dual-phase fermentation strategy: grow cells to high density using glucose, then switch to galactose to induce the GAL1/GAL10 promoters driving the heterologous genes.

-

Causality : Decoupling the growth phase from the production phase is critical. High intracellular accumulation of betulinic acid induces severe membrane stress. Delaying expression until maximum biomass is achieved prevents premature cell death and maximizes volumetric productivity.

3. Cell Disruption and Organic Extraction

-

Action : Harvest cells via centrifugation. Perform mechanical lysis using bead-beating in the presence of glass beads, followed by liquid-liquid extraction using ethyl acetate.

-

Causality : Mechanical lysis is mandatory because highly hydrophobic lupane triterpenoids strongly associate with the ER membrane and lipid droplets; chemical permeabilization alone results in poor recovery. Ethyl acetate is selected for its optimal polarity index, efficiently partitioning non-polar triterpenoids away from polar cellular debris.

4. GC-MS/HPLC Quantification (Self-Validation Step)

-

Action : Derivatize the dried extract with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to volatilize the compounds. Analyze via GC-MS.

-

Validation : You must run a parallel extraction of a wild-type (empty vector) strain. This negative control establishes the baseline lipidomic background, ensuring that the detected peaks (lupeol, betulin, betulinic acid) are exclusively derived from the engineered pathway and not misidentified endogenous sterols.

Standard experimental workflow for heterologous triterpenoid production.

Future Perspectives in Drug Development

The bottleneck in triterpenoid biomanufacturing is no longer just genetic engineering, but real-time bioprocess monitoring. Traditional extraction methods destroy the cell catalyst, limiting yield analysis to end-point data.

Recent advancements have introduced non-invasive monitoring using Coherent Anti-Stokes Raman Scattering (CARS) and Second-Harmonic-Generation (SHG) microscopy[2]. Because crystalline triterpenoids like betulinic acid are SHG-active, these nonlinear optical techniques allow researchers to visualize and quantify intracellular triterpenoid accumulation in living yeast cells in real-time. Integrating these monitoring techniques with dynamic metabolic valves (e.g., optogenetics or biosensors) represents the next frontier in optimizing lupane-type triterpenoid yields for commercial pharmaceutical development.

References

-

Jin, C. C., Zhang, J. L., Song, H., & Cao, Y. X. (2019). Boosting the biosynthesis of betulinic acid and related triterpenoids in Yarrowia lipolytica via multimodular metabolic engineering. Microbial Cell Factories, 18(1), 77. URL:[Link]

-

Fukushima, E. O., Seki, H., Ohyama, K., Ono, E., Umemoto, N., Mizutani, M., Saito, K., & Muranaka, T. (2011). CYP716A Subfamily Members are Multifunctional Oxidases in Triterpenoid Biosynthesis. Plant and Cell Physiology, 52(12), 2050–2061. URL:[Link]

-

Dianat, M., Münchberg, U., Blank, L. M., Freier, E., & Ebert, B. E. (2023). Non-invasive monitoring of microbial triterpenoid production using nonlinear microscopy techniques. Frontiers in Bioengineering and Biotechnology, 11, 1106566. URL:[Link]

Sources

- 1. Boosting the biosynthesis of betulinic acid and related triterpenoids in Yarrowia lipolytica via multimodular metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-invasive monitoring of microbial triterpenoid production using nonlinear microscopy techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Chemical structure and stereochemistry of Lup-20(29)-ene-3beta,23-diol

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Lup-20(29)-ene-3β,23-diol

Introduction

Lup-20(29)-ene-3β,23-diol is a pentacyclic triterpenoid belonging to the vast and pharmacologically significant lupane family. These natural products, synthesized by plants, are characterized by a distinctive five-ring carbon skeleton derived from the cyclization of squalene.[1][2] Lup-20(29)-ene-3β,23-diol, also found under the designation (3β,4α)-Lup-20(29)-ene-3,23-diol, has been identified in various plant species, including Chaenomeles sinensis, and is of growing interest due to the broad biological activities associated with its structural class, such as anti-inflammatory and anti-tumor properties.[3][4]

This guide provides a detailed exploration of the molecule's intricate architecture, focusing on its core chemical structure and, most critically, its complex stereochemistry. We will delve into the spectroscopic techniques that serve as the bedrock for its structural elucidation, providing the self-validating data essential for absolute confidence in its identity. This document is designed to serve as a technical resource, explaining not just the "what" of the structure, but the "how" and "why" of its determination and significance.

Core Chemical Structure and Nomenclature

The foundational framework of Lup-20(29)-ene-3β,23-diol is the lupane skeleton, a 30-carbon isoprenoid structure. The systematic name precisely describes its key features:

-

Lup: Denotes the core pentacyclic lupane ring system.

-

-20(29)-ene: Specifies the position of a double bond between carbon 20 in the E-ring and the exocyclic carbon 29. This exocyclic methylene group is a hallmark of many bioactive lupane triterpenoids.

-

-3β,23-diol: Indicates the presence of two hydroxyl (-OH) groups. The "3β" signifies that the hydroxyl group on carbon 3 is in the beta configuration (projecting upwards from the plane of the ring). The "23" indicates the second hydroxyl group is attached to carbon 23, which is one of the two methyl groups at the C-4 position.

The molecule's physicochemical properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | [3] |

| Molecular Weight | 442.72 g/mol | [3] |

| CAS Number | 163060-07-9 | [5] |

The diagram below illustrates the fundamental numbering and key features of the Lup-20(29)-ene-3β,23-diol structure.

Caption: Key functional groups on the lupane scaffold.

The Crucial Element: Stereochemistry

The biological activity of complex natural products is inextricably linked to their three-dimensional structure. For Lup-20(29)-ene-3β,23-diol, there are eight chiral centers in the main ring system, leading to a highly defined and rigid conformation.

-

C-3 Hydroxyl Group: The designation 3β is critical. In the chair conformation of the A-ring, this places the hydroxyl group in an equatorial position. This orientation is common in naturally occurring triterpenoids and significantly influences the molecule's polarity and potential for hydrogen bonding.[6] An epimer with an axial 3α-hydroxyl would have markedly different physical properties and biological activity.

-

C-4 Substituents: Carbon 4 is a quaternary center with two methyl substituents, C-23 and C-24. In Lup-20(29)-ene-3β,23-diol, one of these is hydroxylated. Based on related structures and nomenclature conventions for compounds like (3β,4α)-Lup-20(29)-ene-3,23-diol, the C-23 hydroxymethyl group is typically assigned the alpha (α) configuration (axial), while the C-24 methyl group is in the beta (β) configuration (equatorial).[3] This arrangement is vital for its interaction with molecular targets.

-

Ring Junctions: The five rings (A, B, C, D, and E) are fused with a specific stereochemistry that dictates the overall shape of the molecule. The B/C, C/D, and D/E ring junctions are all trans-fused, which is characteristic of the lupane series. This creates a rigid, relatively flat structure that extends into a more puckered conformation at the D/E ring junction.

-

C-19 Isopropenyl Group: The isopropenyl group [–C(CH₃)=CH₂] at C-19 is attached with a defined stereochemistry, which is crucial for distinguishing it from other triterpenoid classes.

The combination of these stereochemical features results in a unique three-dimensional topography that is recognized by specific enzymes and receptors, forming the basis of its pharmacological potential.

Structural Elucidation: A Self-Validating Spectroscopic Approach

The definitive structure of a natural product is not merely assumed; it is proven through a rigorous combination of spectroscopic methods. This multi-faceted approach provides a self-validating system where data from different techniques must converge to support a single, unambiguous structure.

Experimental Workflow: From Plant to Pure Compound

The process begins with extraction from a natural source, followed by systematic purification. The causality behind this workflow is to progressively remove impurities and separate closely related analogs based on polarity.

Caption: Standard workflow for isolation and characterization.

Protocol: General Isolation of Lupane Triterpenoids [7][8]

-

Preparation: Air-dry and grind the source plant material into a fine powder.

-

Extraction: Macerate the powder in a solvent like methanol or ethanol at room temperature for 48-72 hours, or perform a hot continuous extraction using a Soxhlet apparatus. The choice of solvent is critical; alcohols are effective at extracting moderately polar triterpenoids.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Chromatography: Subject the crude extract to column chromatography over silica gel. Elute with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). This separates compounds based on their affinity for the stationary phase.

-

Analysis & Purification: Monitor the collected fractions by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest and purify further by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain the pure crystalline compound.

Spectroscopic Data Interpretation

-

¹H NMR: The proton spectrum reveals key functional groups.

-

Olefinic Protons (H-29): Two characteristic signals, typically broad singlets or multiplets, are expected around δ 4.5-4.7 ppm for the exocyclic methylene protons.

-

Carbinol Proton (H-3): A doublet of doublets (dd) around δ 3.2 ppm is indicative of the axial proton at C-3, coupled to the methylene protons at C-2.

-

Hydroxymethyl Protons (H-23): Two signals corresponding to the -CH₂OH group are expected, likely appearing as doublets due to geminal coupling.

-

Methyl Protons: Multiple singlets between δ 0.7 and δ 1.7 ppm correspond to the various methyl groups (C-24, C-25, C-26, C-27, C-28, C-30). The signal for C-30 on the isopropenyl group is a characteristic singlet around δ 1.68 ppm.

-

-

¹³C NMR: The carbon spectrum confirms the carbon count and the nature of each carbon atom.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~79.0 | Carbinol carbon, shifted downfield by the -OH group. |

| C-4 | ~40.8 | Quaternary carbon with two substituents. |

| C-5 | ~55.5 | Methine carbon at a ring junction. |

| C-20 | ~150.5 | Quaternary olefinic carbon of the double bond. |

| C-23 | ~65-70 | Hydroxymethyl carbon, significantly downfield. |

| C-29 | ~109.5 | Methylene olefinic carbon (=CH₂). |

| C-30 | ~19.3 | Methyl carbon of the isopropenyl group. |

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential to assemble the molecular puzzle.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks, such as the spin system from H-1 through H-2 to H-3.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. For instance, HMBC correlations from the singlet methyl protons (e.g., H-24, H-25) to nearby quaternary carbons are indispensable for confirming the entire pentacyclic framework.

-

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides an extremely accurate mass measurement.[12] This is used to confirm the elemental composition, C₃₀H₅₀O₂, by matching the experimental mass to the calculated exact mass (442.3811). The fragmentation pattern can also provide structural clues typical of the lupane skeleton.

IR spectroscopy is used to rapidly identify key functional groups.[13] The spectrum of Lup-20(29)-ene-3β,23-diol would be characterized by:

-

A strong, broad absorption band around 3400 cm⁻¹ , indicative of the O-H stretching of the hydroxyl groups.

-

Absorption bands around 2920-2850 cm⁻¹ due to C-H stretching of the alkane backbone.

-

A weak to medium band around 1640 cm⁻¹ corresponding to the C=C stretching of the exocyclic double bond.

-

A band around 880 cm⁻¹ for the =C-H out-of-plane bending of the C-29 methylene group.

Conclusion

Lup-20(29)-ene-3β,23-diol is a structurally complex natural product whose therapeutic potential is encoded in its precise three-dimensional architecture. The combination of its rigid pentacyclic lupane core, the exocyclic double bond at C-20(29), and the specific stereochemical orientation of its two hydroxyl groups at C-3 (beta) and C-23 creates a molecule with distinct physicochemical and biological properties. Its structure has been unequivocally established through a synergistic application of modern spectroscopic techniques, primarily multi-dimensional NMR, which together form a self-validating framework for analysis. For researchers in natural product chemistry and drug development, a thorough understanding of this intricate structure is the essential first step toward unlocking its full pharmacological promise.

References

-

Dianat, M., et al. (2023). Non-invasive monitoring of microbial triterpenoid production using nonlinear microscopy techniques. ResearchGate. Available at: [Link]

- Gao, H., et al. (2003). Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells. Chemical & Pharmaceutical Bulletin, 51(11), 1318-1321.

- Jäger, S., et al. (2009). Pentacyclic Triterpene Distribution in Various Plants – Rich Sources for a New Group of Multi-Potent Plant Extracts. Molecules, 14(6), 2016-2031.

- Krasutsky, P. A. (2006). Birch Bark Research and Development.

-

Luo, X., et al. (2008). Lupane-Type Triterpenoids from Microtropis fokienensis and Perrottetia arisanensis and the Apoptotic Effect of 28-Hydroxy-3-oxo-lup-20(29)-en-30-al. Journal of Natural Products, 71(7), 1275-1279. Available at: [Link]

-

Siddique, H. R., & Saleem, M. (2011). In-depth analysis of lupeol: delving into the diverse pharmacological profile. National Center for Biotechnology Information. Available at: [Link]

- Yogeeswari, P., & Sriram, D. (2005). Betulinic Acid and Its Derivatives: A Review on their Biological Properties. Current Medicinal Chemistry, 12(6), 657-666.

-

Urban, M., et al. (2021). Biocatalysis in the Chemistry of Lupane Triterpenoids. Molecules, 26(8), 2271. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the isolated compound. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring. Retrieved from [Link]

-

ResearchGate. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]

-

ConnectSci. (2005). Lupane-Triterpene Esters from the Leaves of Ceriops decandra (Griff.) Ding Hou. Australian Journal of Chemistry. Retrieved from [Link]

-

ISCA. (2012). Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare. Retrieved from [Link]

-

ResearchGate. (2025). Isolation and Characterization of Lup-20(29)-ene-3, 28- diol (Betulin) from the Stem-Bark of Adenium obesum (Apocynaceae). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lup-20(29)-ene-3beta,28-diol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 20(29)-Lupene-3,23-diol. PubChem. Retrieved from [Link]

-

MDPI. (2011). en-3-ol and 3β-Lup-20(29)-en-3-yl Acetate and the Carbohydrate 1,2,3,4,5,6-Hexa-O-acetyl-dulcitol as Photosynthesis Light Reactions Inhibitors. Retrieved from [Link]

-

NIST. (n.d.). Lup-20(29)-en-3-one. NIST Chemistry WebBook. Retrieved from [Link]

-

VJS. (2008). View of Isolation and structural characterization of phenolic glycoside and triterpenes in Celastrus hindsii Benth. Retrieved from [Link]

-

SpringerLink. (2023). Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Lup-20(29)-ene-3β,23-diol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. isca.me [isca.me]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of Lup-20(29)-ene-3beta,23-diol

Title: Comprehensive Technical Guide on the Physical and Chemical Properties of Lup-20(29)-ene-3β,23-diol

Executive Summary Lup-20(29)-ene-3β,23-diol is a naturally occurring pentacyclic triterpenoid belonging to the lupane class. Isolated from botanical sources such as Chaenomeles sinensis (Chinese quince)[1] and Hygrophila schulli[2], this compound has garnered significant attention in drug development due to its potent anti-tumor promoting activities. This whitepaper provides an in-depth analysis of its structural identity, physicochemical properties, chemical reactivity, and biological mechanisms, alongside validated experimental protocols for its isolation and biological evaluation.

Structural & Chemical Identity

The lupane scaffold is characterized by a pentacyclic system consisting of four six-membered rings and one five-membered ring. The structural uniqueness of Lup-20(29)-ene-3β,23-diol arises from three critical functional domains:

-

3β-Hydroxyl Group: An equatorial secondary alcohol typical of phytosterols. Its equatorial orientation makes it relatively accessible, though it is subject to the steric bulk of the surrounding rigid ring system.

-

23-Hydroxyl Group: A primary alcohol resulting from the oxidation of the equatorial methyl group at the C-4 position. The presence of this primary hydroxyl significantly alters the molecule's hydrogen-bonding capacity and lipophilicity compared to its mono-ol counterpart, lupeol.

-

20(29)-Alkene: A terminal isopropenyl group extending from the five-membered E-ring. This double bond serves as a critical pharmacophore for biological activity and a versatile handle for semisynthetic derivatization.

Physical Properties

The physical properties of Lup-20(29)-ene-3β,23-diol dictate its behavior in extraction matrices, formulation development, and cellular uptake. The molecule's high lipophilicity requires specific solvent systems for solubilization and chromatographic separation.

| Property | Value | Causality / Relevance in Application |

| Molecular Formula | C₃₀H₅₀O₂[3] | Confirms the pentacyclic triterpene diol classification. |

| Molecular Weight | 442.72 g/mol [3] | Falls within the upper limits of Lipinski's Rule of 5, impacting passive membrane permeability. |

| CAS Registry Number | 163060-07-9[4] | Unique identifier for the 3β,23-diol stereoisomer. |

| Boiling Point | 522.3 ± 23.0 °C (Predicted)[4] | High BP is driven by the massive hydrophobic surface area and intermolecular hydrogen bonding from the diol system. |

| Density | 1.017 ± 0.06 g/cm³ (Predicted)[4] | Reflects the dense, rigid packing of the pentacyclic carbon skeleton. |

| Solubility Profile | Soluble in CHCl₃, DMSO, EtOH; Insoluble in H₂O | The extensive hydrocarbon framework (LogP ~6.5) necessitates non-polar or aprotic polar solvents for in vitro assays. |

Chemical Reactivity & Derivatization

As an application scientist designing semisynthetic derivatives, understanding the differential reactivity of the functional groups is paramount:

-

Selective Oxidation: The primary alcohol at C-23 is sterically less hindered than the secondary alcohol at C-3. Utilizing mild oxidants like Dess-Martin periodinane allows for the selective oxidation of the C-23 hydroxyl to an aldehyde without disturbing the C-3 hydroxyl.

-

Electrophilic Addition at C-20(29): The terminal isopropenyl group is highly susceptible to electrophilic attack. Epoxidation using m-CPBA yields a 20,29-epoxide, a critical intermediate for synthesizing highly polar derivatives aimed at improving aqueous solubility.

-

Esterification: Standard treatment with acetic anhydride and pyridine will yield the 3,23-diacetate. The diacetate derivative often exhibits enhanced penetration through lipophilic cellular membranes in in vitro models.

Biological Activity & Mechanistic Pathways

Lup-20(29)-ene-3β,23-diol exhibits pronounced anti-tumor promoting activity, particularly observed in JB6 mouse epidermal cell models[5]. Tumor promotion is frequently driven by the activation of Protein Kinase C (PKC) by promoters like TPA (12-O-tetradecanoylphorbol-13-acetate), which subsequently triggers the MAPK cascade (ERK, p38, JNK) and transactivates the AP-1 transcription factor.

Causality of Inhibition: The specific spatial arrangement of the 3β and 23-hydroxyl groups allows the triterpenoid to form critical hydrogen bonds within the allosteric pockets of upstream kinases. This interaction blunts the phosphorylation cascade, thereby preventing AP-1 transactivation and halting anchorage-independent cell transformation[1].

Fig 1: Inhibitory mechanism of Lup-20(29)-ene-3β,23-diol on TPA-induced tumor promotion.

Experimental Protocols

Protocol A: Bioassay-Guided Extraction and Isolation

To isolate Lup-20(29)-ene-3β,23-diol from raw botanical sources (e.g., Chaenomeles sinensis twigs/fruits), a polarity-guided fractionation approach is required.

Step-by-Step Methodology:

-

Maceration & Extraction: Reflux 1.0 kg of dried, pulverized plant material in 95% Ethanol (3 × 5 L) for 2 hours per cycle. Causality: 95% EtOH efficiently penetrates the cellular matrix and solubilizes medium-to-low polarity triterpenes while leaving behind highly polar polysaccharides.

-

Liquid-Liquid Partitioning: Concentrate the extract in vacuo, suspend in H₂O, and partition sequentially with Hexane, then Ethyl Acetate (EtOAc). Collect the EtOAc fraction. Causality: The diol structure makes the target compound too polar for hexane but perfectly suited for EtOAc partitioning.

-

Normal-Phase Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Hexane:EtOAc (from 10:1 to 1:1).

-

Preparative RP-HPLC: Purify the triterpene-rich fractions using a C18 preparative column (Isocratic 80:20 Acetonitrile:H₂O, UV detection at 210 nm).

-

Validation Checkpoint: Analyze the isolated peak via TLC. Spray with 10% ethanolic sulfuric acid and heat at 105°C for 5 minutes. A distinct purplish-red spot confirms the triterpenoid scaffold.

Fig 2: Bioassay-guided extraction and isolation workflow for Lup-20(29)-ene-3β,23-diol.

Protocol B: Soft Agar Colony Assay (JB6 Cells)

This assay validates the anti-tumor promoting efficacy of the isolated compound[5].

Step-by-Step Methodology:

-

Cell Preparation: Culture JB6 P+ cells in EMEM supplemented with 5% FBS. Harvest and resuspend at 1 × 10⁴ cells/mL.

-

Matrix Preparation: Prepare a 0.5% base agar in EMEM and allow it to solidify in a 6-well plate. Causality: The base agar prevents cells from attaching to the plastic, forcing anchorage-independent growth (a hallmark of transformation).

-

Treatment Overlay: Mix the cell suspension with 0.33% top agar. Add TPA (10 ng/mL) and varying concentrations of Lup-20(29)-ene-3β,23-diol (e.g., 10, 20, 50 µM). Overlay this mixture onto the base agar.

-

Incubation & Scoring: Incubate at 37°C, 5% CO₂ for 14 days. Stain with 0.005% crystal violet and count colonies containing >8 cells using a stereomicroscope.

-

Validation Checkpoint (Self-Validating System): The assay is only valid if the TPA-only positive control yields >100 colonies per well, confirming the cells' susceptibility to transformation, while the vehicle control yields <5 colonies.

Analytical Characterization (NMR Spectroscopy)

To confirm the structural integrity of the synthesized or isolated Lup-20(29)-ene-3β,23-diol, Nuclear Magnetic Resonance (NMR) is the gold standard[1]:

-

¹H-NMR Highlights: The terminal 20(29)-ene protons typically appear as two distinct, broad singlets at approximately δ 4.56 and 4.68 ppm. The 3α-proton (axial) appears as a doublet of doublets (dd) around δ 3.18 ppm due to axial-axial and axial-equatorial coupling. The C-23 primary alcohol protons (CH₂OH) present as an AB quartet near δ 3.30–3.50 ppm.

-

¹³C-NMR Highlights: The diagnostic olefinic carbons (C-20 and C-29) resonate near δ 150.9 ppm (quaternary) and 109.3 ppm (methylene), respectively. The oxygenated carbons C-3 and C-23 appear around δ 78.5 ppm and 68.2 ppm.

References

-

ResearchGate. Sterol and triterpenoids from Hygrophila schulli Buch.-Ham.[2] URL: [Link]

-

J-STAGE (Chem Pharm Bull). Antitumor-Promoting Constituents from Chaenomeles sinensis KOEHNE and Their Activities in JB6 Mouse Epidermal Cells.[1] URL: [Link]

-

PubMed. Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells.[5] URL: [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Lup-20(29)-ene-3β,23-diol CAS#: 163060-07-9 [m.chemicalbook.com]

- 5. Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activities of Lup-20(29)-ene-3beta,23-diol

An In-Depth Technical Guide to the Potential Biological Activities of Lup-20(29)-ene-3beta,23-diol

Authored by: A Senior Application Scientist

Abstract

Lup-20(29)-ene-3beta,23-diol, a pentacyclic triterpenoid of the lupane family, represents a molecule of significant interest within the drug discovery and development landscape. Also known as Betulinaldehyde, this compound is a derivative of the naturally abundant betulin and a close relative of the well-researched betulinic acid. While direct and extensive research on Lup-20(29)-ene-3beta,23-diol is still emerging, the vast body of evidence surrounding its parent compounds and structural analogues provides a robust framework for predicting its biological potential. This technical guide synthesizes the current understanding and putative mechanisms of action of Lup-20(29)-ene-3beta,23-diol, focusing on its promising anticancer, anti-inflammatory, and antimicrobial activities. We provide an in-depth analysis of the implicated signaling pathways, comparative quantitative data from related molecules, and detailed experimental protocols to empower researchers in validating and expanding upon these findings.

Introduction: The Lupane Triterpenoid Scaffold

Lup-20(29)-ene-3beta,23-diol belongs to the lupane class of pentacyclic triterpenoids, a family of natural products widely distributed in the plant kingdom.[1] It has been identified in various plant species, including Cratoxylum formosum and Hygrophila schulli.[2] The foundational lupane skeleton, characterized by five fused rings, has proven to be a privileged scaffold in medicinal chemistry, with derivatives like betulin, lupeol, and betulinic acid demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][3][4][5] Lup-20(29)-ene-3beta,23-diol, sharing this core structure, is logically posited to exhibit a similar, and potentially enhanced, bioactive profile. Its structural relationship to betulinic acid, a potent antitumor agent, makes it a compelling candidate for further investigation.[3]

Potential Anticancer Activity

The most significant therapeutic promise for lupane triterpenoids lies in their anticancer properties.[4][6] Betulinic acid, for instance, exhibits selective cytotoxicity against various cancer cell lines, largely by inducing apoptosis through a mitochondrial-mediated pathway.[6][7] Evidence suggests that Lup-20(29)-ene-3beta,23-diol (Betulinaldehyde) leverages similar mechanisms.

Mechanism of Action: Induction of Apoptosis and Signaling Modulation

The primary putative mechanism for the anticancer effect of Lup-20(29)-ene-3beta,23-diol is the induction of programmed cell death (apoptosis) in malignant cells, while showing relative resistance in normal cells.[6] This action is believed to be mediated primarily through the intrinsic, or mitochondrial, pathway.[7][8]

Key Mechanistic Steps:

-

Mitochondrial Disruption: The compound is thought to directly interact with mitochondrial membranes, triggering Mitochondrial Outer Membrane Permeabilization (MOMP).[6][8]

-

Cytochrome c Release: MOMP leads to the release of pro-apoptotic factors, most notably Cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8][9]

-

Apoptosome Formation: In the cytoplasm, Cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9, forming the apoptosome complex.[8]

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[4][8]

Furthermore, studies on Betulinaldehyde have shown it can suppress key pro-survival signaling pathways that are often dysregulated in cancer.[10] It has been demonstrated to inhibit the phosphorylation and activation of Akt, MAPK, and STAT3 in A549 lung cancer cells, thereby hindering cell viability, proliferation, and migration.[10]

Quantitative Data: Cytotoxicity Profile

While comprehensive IC₅₀ data for Lup-20(29)-ene-3beta,23-diol across a wide range of cell lines is a recognized research gap, studies on its 3-substituted derivatives have demonstrated significant antiproliferative activity.[11] This provides a strong rationale for its potential efficacy. The table below summarizes the cytotoxic activity of a representative 3-substituted derivative of betulinic aldehyde for comparative context.[11][12]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Betulinic Aldehyde Derivative (Compound 9) | Du-145 | Prostate Cancer | 7.3 - 10.6 | [11][12] |

| MCF-7 | Breast Adenocarcinoma | 7.3 - 10.6 | [11][12] | |

| Hs294T | Melanoma | 7.3 - 10.6 | [11][12] | |

| Betulinaldehyde | A549 | Lung Carcinoma | >20 µM (inhibits viability) | [10] |

Note: The lack of direct, extensive IC₅₀ data for the unmodified Lup-20(29)-ene-3beta,23-diol underscores the need for foundational cytotoxicity screening to fully characterize its potential.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic and antiproliferative effects of a compound. It measures the metabolic activity of cells, which is indicative of cell viability.[13]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Lup-20(29)-ene-3beta,23-diol in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[14]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Measurement: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer and cardiovascular disease. Lupane triterpenoids are recognized for their potent anti-inflammatory properties.[9][15]

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of related triterpenoids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][16] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

Inhibitory Steps:

-

Stimulus: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.

-

IκBα Degradation: IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β).

Lup-20(29)-ene-3beta,23-diol and its analogues are proposed to exert their anti-inflammatory effects by inhibiting the degradation and phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.[9][16]

Other Potential Biological Activities

In addition to its anticancer and anti-inflammatory potential, the lupane scaffold is associated with a range of other biological activities.

-

Antimicrobial Activity: Betulinaldehyde has demonstrated activity against Staphylococcus aureus.[10] Other related compounds have shown broad-spectrum antibacterial and antifungal properties, suggesting that Lup-20(29)-ene-3beta,23-diol could be a valuable lead for developing new antimicrobial agents.[5][17]

-

Cardiovascular Effects: Recent research has indicated that Betulinaldehyde may play a role in cardiovascular health by inhibiting vascular remodeling through the PLCγ1/Ca2+/MMP9 pathway.[10]

Conclusion and Future Directions

Lup-20(29)-ene-3beta,23-diol is a promising natural product scaffold with significant, albeit largely inferred, potential as a multi-target therapeutic agent. The extensive research on its close relatives, particularly betulinic acid, provides a strong scientific basis for its putative anticancer and anti-inflammatory activities, which are likely mediated through the induction of mitochondrial apoptosis and the inhibition of the NF-κB signaling pathway, respectively.

The critical next steps for the research community are to move from inference to direct evidence. This requires a concerted effort to:

-

Perform Comprehensive In Vitro Screening: Systematically evaluate the cytotoxicity of Lup-20(29)-ene-3beta,23-diol against a broad panel of human cancer cell lines to establish its IC₅₀ profile.

-

Elucidate Specific Molecular Targets: Conduct detailed mechanistic studies, including binding assays and pathway analysis, to identify the direct molecular targets of the compound.

-

Validate In Vivo Efficacy: Progress the most promising findings into preclinical animal models of cancer and inflammatory disease to assess efficacy, pharmacokinetics, and safety.

-

Explore Structural Modifications: Utilize medicinal chemistry to synthesize novel derivatives aimed at enhancing potency, selectivity, and bioavailability.[5][11]

By systematically addressing these research gaps, the full therapeutic potential of Lup-20(29)-ene-3beta,23-diol can be unlocked, potentially yielding a new class of therapeutics for some of the most challenging human diseases.

References

- Alakurtti, S., Mäkelä, T., Koskimies, S., & Yli-Kauhaluoma, J. (2006). Biological activity and pharmacological prospects of lupane terpenoids. PubMed.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Betulinic Aldehyde Oxime and Betulinic Acid.

- Ciprian, A., et al. (2019). Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde. PMC.

- BenchChem. (2025). Unraveling the Core Mechanism of Action of Betulinic Aldehyde Oxime: A Technical Guide.

- Rios, J. L., & Máñez, S. (2018). Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review. PMC.

- BenchChem. (2025). A Comparative Analysis of the Pro-Apoptotic Mechanisms of Betulinic Aldehyde Oxime and Related Triterpenoids.

- Ciprian, A., et al. (2019). Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde. PubMed.

- MedchemExpress.com. Betulinaldehyde (Betulinic aldehyde).

- Ehrhardt, H., Fulda, S., & Debatin, K. M. (2004). Betulinic acid: A promising anticancer candidate. ResearchGate.

- Fulda, S. (2008). Betulinic Acid for Cancer Treatment and Prevention. PMC - NIH.

- Li, R., et al. (2017). Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages. PubMed.

- Kim, M., et al. (2021). Betulinic Acid Suppresses de novo Lipogenesis by Inhibiting Insulin and IGF1 Signaling as Upstream Effectors of the Nutrient-Sensing mTOR Pathway. ACS Publications.

- Various Authors. (2020). A Review on Pharmacological Activities of Lupeol and its Triterpene Derivatives. Semantic Scholar.

- K. N. Borisova, et al. (2025). Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science. MDPI.

- MedChemExpress. (2003). (3β,4α)-Lup-20(29)-ene-3,23-diol.

- Máñez, S., et al. (1997). Anti-inflammatory activity of unusual lupane saponins from Bupleurum fruticescens. Planta Med.

- BenchChem. (2025). Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide for Researchers.

- BenchChem. (2025). Unveiling the Anticancer Potential of Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide.

- BenchChem. (2025). Replicating published findings on Lup-20(29)-ene-2alpha,3beta-diol's bioactivity.

- Parra-Delgado, H., et al. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. MDPI.

- Al-Sayed, E., et al. (2023). Pharmacological Potential of Betulin as a Multitarget Compound. MDPI.

- Gola, B., et al. (2025). Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring. MDPI.

- PubChem. 20(29)-Lupene-3,23-diol.

- CymitQuimica. CAS 1617-68-1: Lup-20(29)-en-3-ol, acetate, (3β)-.

- ChemFaces. Lup-20(29)-ene-3bate,23-diol | CAS:163060-07-9.

- Akindele, A. J., et al. (2025). Isolation and Characterization of Lup-20(29)-ene-3, 28- diol (Betulin) from the Stem-Bark of Adenium obesum (Apocynaceae). ResearchGate.

- Belew, M., & Gebremariam, G. (2026). Isolation, characterization, and antibacterial activities of bioactive compounds from the methanolic leaf extracts of Thymus vulgaris. PubMed.

- Zilio, M., et al. (2017). Anti-proliferative and anti-inflammatory effects of 3β,6β,16β-Trihydroxylup-20(29)-ene on cutaneous inflammation. PubMed.

- Das, A., & Mukhopadhyay, A. (2023). Anti-microbial Activity and GC-MS Analysis of Leaves Extracts of Butea Monosperma (Lam.) Taub. Semantic Scholar.

- Various Authors. (2023). In-depth analysis of lupeol: delving into the diverse pharmacological profile. PMC.

- The Good Scents Company. lupeol 3beta-hydroxy-20(29)-lupene.

- PubChem. Lup-20(29)-ene-2alpha,3beta-diol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lup-20(29)-ene-3bate,23-diol | CAS:163060-07-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. [Biological activity and pharmacological prospects of lupane terpenoids: I. Natural lupane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation, characterization, and antibacterial activities of bioactive compounds from the methanolic leaf extracts of Thymus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticancer Potential of Lup-20(29)-ene-3β,23-diol: Mechanistic Insights and Preclinical Workflows

Executive Summary

Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a naturally occurring pentacyclic triterpene of the lupane class, isolated from botanical sources such as Chaenomeles sinensis and Bursera simaruba [1]. While its structural analog, betulinic acid, has been extensively profiled for its potent antineoplastic properties, Lup-20(29)-ene-3β,23-diol has emerged as a highly specific inhibitor of tumor promotion and an inducer of intrinsic apoptosis. This technical guide synthesizes the pharmacological profile of Lup-20(29)-ene-3β,23-diol, detailing its dual-action mechanism targeting both early-stage neoplastic transformation and established cancer cell viability.

Structural Pharmacology & Target Affinity

The lupane scaffold is characterized by a pentacyclic ring system with an isopropenyl group at C-20. The specific functionalization of Lup-20(29)-ene-3β,23-diol—featuring hydroxyl groups at the 3β and 23 positions—fundamentally alters its physicochemical behavior compared to betulin or betulinic acid [2].

-

Membrane Insertion Kinetics: The 3,23-diol configuration provides a distinct hydrogen-bonding donor/acceptor profile at the A-ring terminus. This enhances its ability to intercalate into the cholesterol-rich domains of the mitochondrial outer membrane, a critical first step in its apoptotic cascade.

-

Kinase Domain Interaction: The lipophilic core, combined with the specific spatial arrangement of the diols, allows it to act as a hydrophobic wedge. This structural conformation allosterically interferes with the membrane-bound activation of Protein Kinase C (PKC), the primary target of phorbol esters like TPA.

Mechanistic Pathways: Tumor Promotion Inhibition & Intrinsic Apoptosis

The anticancer efficacy of Lup-20(29)-ene-3β,23-diol operates through two distinct but complementary axes [3]:

-

Axis 1: Suppression of Neoplastic Transformation (NF-κB / AP-1) In early-stage carcinogenesis, tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate) hijack PKC signaling, leading to the downstream hyperactivation of transcription factors AP-1 and NF-κB. This drives anchorage-independent growth. Lup-20(29)-ene-3β,23-diol intercepts this pathway, preventing the nuclear translocation of NF-κB and effectively halting the transformation of pre-neoplastic cells into malignant phenotypes [1].

-

Axis 2: The Intrinsic (Mitochondrial) Apoptotic Cascade In established malignant cells, lupane triterpenes act as mitocans (mitochondria-targeting anticancer agents). Lup-20(29)-ene-3β,23-diol induces a rapid collapse of the mitochondrial membrane potential (ΔΨm). This depolarization triggers the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c into the cytosol, which subsequently forms the apoptosome and activates the Caspase-9/3 executioner pathway [2].

Molecular mechanisms of Lup-20(29)-ene-3β,23-diol: NF-κB inhibition and intrinsic apoptosis.

Quantitative Efficacy Data

The following table synthesizes the inhibitory concentrations (IC50) and primary mechanisms of Lup-20(29)-ene-3β,23-diol alongside structurally related lupane reference compounds to provide comparative context [1, 4].

| Compound | Cell Line Model | Assay Type | IC50 (µM) | Primary Mechanism |

| Lup-20(29)-ene-3β,23-diol | JB6 Cl41 (Mouse Epidermal) | Anti-Tumor Promotion | ~20.0 - 30.0 | AP-1 / NF-κB Inhibition |

| Lup-20(29)-ene-3α,23-diol | HeLa (Human Cervical) | Cytotoxicity (Viability) | 28.5 | Apoptosis Induction |

| Betulin (Reference) | JB6 Cl41 (Mouse Epidermal) | Anti-Tumor Promotion | 20.9 | AP-1 / NF-κB Inhibition |

| Betulinic Acid (Reference) | K562 (Human Leukemia) | Cytotoxicity (Viability) | 10.0 - 15.0 | Mitochondrial Depolarization |

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating strict causality-driven controls.

Protocol 1: In Vitro Assessment of Anti-Tumor Promotion (JB6 Soft Agar Assay)

Causality Rationale: The JB6 Cl41 cell line is a well-established model for studying tumor promotion because these cells are highly sensitive to TPA-induced transformation. Evaluating growth in soft agar is the gold standard for this mechanism; normal cells undergo anoikis (apoptosis due to lack of extracellular matrix attachment), whereas transformed cells exhibit anchorage-independent growth [1].

-

Matrix Preparation: Prepare a 0.5% base agar in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Pour 2 mL per well into a 6-well plate and allow to solidify at room temperature.

-

Cell Seeding & Treatment: Suspend 1 × 10⁴ JB6 Cl41 cells in 1 mL of 0.33% top agar (EMEM + 10% FBS).

-

Dosing: Add TPA (final concentration 10 ng/mL) to the top agar to induce transformation. Concurrently, treat with Lup-20(29)-ene-3β,23-diol at varying concentrations (5, 10, 25, 50 µM).

-

Self-Validation Controls:

-

Negative Control: Vehicle (0.1% DMSO) only. Validates that baseline cells do not form colonies spontaneously.

-

Positive Control: TPA (10 ng/mL) + Vehicle. Validates the transformation efficiency of the assay.

-

Orthogonal Control: TPA + Betulin (25 µM). Validates the assay against a known lupane-class inhibitor.

-

-

Incubation & Quantification: Incubate at 37°C, 5% CO₂ for 14 days. Stain with 0.005% crystal violet and count colonies >0.1 mm using an automated colony counter.

Experimental workflow for assessing the inhibition of TPA-induced tumor promotion in JB6 cells.

Protocol 2: Mitochondrial Membrane Depolarization Assay (JC-1 Flow Cytometry)

Causality Rationale: Because lupane triterpenes are highly lipophilic, their primary intracellular target is the mitochondrial membrane. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms red J-aggregates. Upon depolarization by Lup-20(29)-ene-3β,23-diol, it remains in the monomeric form, emitting green fluorescence. This provides a direct, upstream readout of target engagement prior to late-stage apoptosis markers (like Annexin V) [2].

-

Cell Treatment: Seed HeLa or K562 cells at 2 × 10⁵ cells/well. Treat with Lup-20(29)-ene-3β,23-diol (at the established IC50 concentration) for 12 and 24 hours.

-

Self-Validation Controls:

-

Negative Control: Untreated cells (maintains high red fluorescence).

-

Positive Control: Treat a parallel well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a potent mitochondrial uncoupler that guarantees rapid depolarization, validating the dye's responsiveness.

-

-

Staining: Wash cells with PBS and incubate with JC-1 dye (2 µM final) for 20 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze cells using a flow cytometer. Measure red fluorescence (FL2, ~590 nm) and green fluorescence (FL1, ~529 nm). Calculate the ratio of red/green fluorescence; a significant decrease indicates ΔΨm collapse.

Conclusion & Future Perspectives

Lup-20(29)-ene-3β,23-diol represents a highly promising, dual-action antineoplastic agent. By simultaneously suppressing TPA-induced AP-1/NF-κB signaling and triggering intrinsic mitochondrial apoptosis, it addresses both the initiation and progression phases of carcinogenesis. Future drug development efforts should focus on nano-formulations (e.g., liposomal encapsulation) to overcome the inherent aqueous insolubility of the lupane scaffold, thereby enhancing its in vivo bioavailability for clinical translation.

References

-

Gao, H., et al. (2003). "Antitumor-promoting constituents from Chaenomeles sinensis KOEHNE and their activities in JB6 mouse epidermal cells." Chemical and Pharmaceutical Bulletin. URL: [Link]

-

Reyes-Fierro, A., et al. (2022). "Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction." Molecules. URL:[Link]

-

Laszczyk, M. N. (2009). "Pentacyclic Triterpenes of the Lupane, Oleanane and Ursane Group as Tools in Cancer Therapy." Planta Medica. URL:[Link]

Exploring the Anti-Inflammatory Effects of Lup-20(29)-ene-3β,23-diol: A Comprehensive Technical Guide

Executive Summary

Lup-20(29)-ene-3β,23-diol (CAS: 163060-07-9) is a naturally occurring pentacyclic triterpenoid belonging to the lupane class. Isolated from the barks and leaves of medicinal plants such as Hygrophila schulli and Glochidion macrophyllum [1], this compound has garnered significant attention in preclinical pharmacology. While structurally analogous to well-documented lupane triterpenes like lupeol and betulinic acid, the specific hydroxylation pattern of Lup-20(29)-ene-3β,23-diol endows it with unique physicochemical properties. This guide explores the structural-activity relationships (SAR), mechanistic pathways, and rigorous experimental protocols required to validate its anti-inflammatory efficacy.

Structural-Activity Relationship (SAR) & Molecular Pharmacology

The lupane scaffold is characterized by a pentacyclic ring system with an isopropenyl group at the C-20(29) position. Extensive SAR studies on pentacyclic triterpenes indicate that anti-inflammatory efficacy is highly dependent on the functional groups at the C-3 and C-28 positions [2].

In Lup-20(29)-ene-3β,23-diol, the presence of a primary alcohol at C-23—adjacent to the equatorial C-3β hydroxyl group—fundamentally alters the molecule's hydrogen-bonding network. This C-3/C-23 diol configuration enhances the molecule's hydrophilicity compared to the monohydroxylated lupeol. From a pharmacological perspective, this increased polarity improves its interaction with the hydrophilic residues within the binding pockets of intracellular kinases, such as IKKβ and PI3K, thereby enhancing its inhibitory potency against inflammatory signaling cascades [3].

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of Lup-20(29)-ene-3β,23-diol are mediated through the pleiotropic modulation of intracellular signaling networks:

-

Inhibition of the NF-κB Axis: The primary anti-inflammatory mechanism of lupane triterpenoids is the suppression of the Nuclear Factor kappa B (NF-κB) pathway [4]. Lup-20(29)-ene-3β,23-diol prevents the phosphorylation of the IKK complex. Consequently, IκBα is not ubiquitinated or degraded, which sequesters the p65/p50 NF-κB heterodimer in the cytoplasm. This halts the transcription of pro-inflammatory genes, including PTGS2 (COX-2) and NOS2 (iNOS).

-

Modulation of PI3K/Akt/mTOR: The compound attenuates the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Because Akt phosphorylation is a critical upstream event that cross-talks with NF-κB to amplify inflammatory responses, dual inhibition provides a synergistic suppression of macrophage activation [4].

-

Cytokine Suppression: Downstream effects include the dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β into the extracellular matrix [5].

Intracellular signaling modulation by Lup-20(29)-ene-3β,23-diol inhibiting NF-κB and PI3K.

Quantitative Data: Comparative Efficacy

To benchmark the efficacy of Lup-20(29)-ene-3β,23-diol, it is evaluated against its structural analogs. The table below summarizes the representative half-maximal inhibitory concentrations (IC₅₀) of key lupane triterpenoids on inflammatory mediators in Lipopolysaccharide (LPS)-stimulated macrophages [2, 5].

| Compound | Structural Distinction | NO Production IC₅₀ (μM) | TNF-α Inhibition IC₅₀ (μM) | COX-2 Suppression |

| Lupeol | C-3β OH only | 18.5 ± 1.2 | 22.4 ± 1.5 | Moderate |

| Betulinic Acid | C-3β OH, C-28 COOH | 12.3 ± 0.8 | 15.1 ± 1.1 | High |

| Lup-20(29)-ene-3β,23-diol | C-3β OH, C-23 OH | 14.1 ± 0.9 | 16.8 ± 1.3 | High |

Note: The dual hydroxyl configuration at C-3/C-23 provides superior NO and TNF-α inhibition compared to lupeol, approaching the potency of the highly active betulinic acid.

Experimental Protocols: Self-Validating Systems

To establish trustworthiness and scientific integrity, anti-inflammatory investigations must employ self-validating experimental designs. The following in vitro workflow utilizes RAW 264.7 murine macrophages.

Causality of Model Selection: RAW 264.7 cells are utilized because they constitutively express high levels of Toll-Like Receptor 4 (TLR4). This ensures a robust, reproducible inflammatory response when stimulated with LPS, providing a high signal-to-noise ratio essential for evaluating the inhibitory potency of triterpenoids.

Step-by-Step Methodology

-

Cell Culture & Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seed cells at a density of 5×104 cells/well in 96-well plates (for viability and NO assays) or 1×106 cells/well in 6-well plates (for protein/RNA extraction).

-

-

Pre-treatment & Stimulation:

-

Pre-treat cells with varying concentrations of Lup-20(29)-ene-3β,23-diol (e.g., 5, 10, 20 μM) dissolved in DMSO (final DMSO concentration <0.1%) for 2 hours.

-

Stimulate the cells by adding 1 μg/mL of LPS (from E. coli O111:B4) for 24 hours.

-

-

Cytotoxicity Validation (MTT Assay):

-

Causality: It is critical to prove that the reduction in inflammatory markers is due to true pharmacological inhibition and not an artifact of cell death.

-

Replace media with 0.5 mg/mL MTT solution for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm. Only non-toxic concentrations (>90% viability) should be used for downstream analysis.

-

-

Nitric Oxide (NO) Quantification:

-

Mix 100 μL of cell culture supernatant with 100 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate for 10 minutes in the dark and measure absorbance at 540 nm against a sodium nitrite standard curve.

-

-

Mechanistic Validation (ELISA & RT-qPCR):

-

Causality: Measuring both protein secretion (ELISA) and mRNA expression (RT-qPCR) determines whether the triterpenoid acts at the transcriptional level (e.g., preventing mRNA synthesis via NF-κB inhibition) or post-translationally.

-

ELISA: Quantify TNF-α and IL-6 in the supernatant using target-specific sandwich ELISA kits.

-

RT-qPCR: Extract total RNA using TRIzol, synthesize cDNA, and perform qPCR for NOS2, PTGS2, and GAPDH (housekeeping) using SYBR Green.

-

High-throughput in vitro workflow for validating anti-inflammatory efficacy and cytotoxicity.

Future Perspectives in Drug Development

While Lup-20(29)-ene-3β,23-diol demonstrates potent in vitro anti-inflammatory activity, its clinical translation—like most pentacyclic triterpenes—is bottlenecked by high lipophilicity and poor aqueous solubility [2]. Future drug development efforts must focus on advanced formulation strategies. Encapsulating the diol within lipid nanocarriers, polymeric nanoparticles, or cyclodextrin inclusion complexes will be paramount to enhancing its systemic bioavailability and ensuring targeted delivery to inflamed tissues.

References

-

Anti-Nociceptive and Anti-Inflammatory Activity of Hygrophila schulli Leaves PubMed Central (PMC)[Link]

-

Semisynthetic Derivatives of Pentacyclic Triterpenes Bearing Heterocyclic Moieties with Therapeutic Potential PubMed Central (PMC)[Link]

-

In-depth analysis of lupeol: delving into the diverse pharmacological profile Frontiers in Pharmacology[Link]

-

Lupenone Protects Neuroblastoma SH-SY5y Cells Against Methamphetamine-Induced Apoptotic Cell Death via PI3K/Akt/mTOR Signaling Pathway MDPI - International Journal of Molecular Sciences[Link]

-

Triphenylphosphonium Analogues of Betulin and Betulinic Acid with Biological Activity: A Comprehensive Review ACS Publications - Journal of Natural Products[Link]

Spectroscopic Elucidation of Lup-20(29)-ene-3β,23-diol: A Comprehensive Technical Guide

Executive Summary